Ethyl 2-bromo-5-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate, also known as 5-Bromo-2-trifluoromethyl-nicotinic acid ethyl ester, is a chemical compound with the molecular formula C9H7BrF3NO2 . It has a molecular weight of 298.06 . The compound is a light yellow oil .
Molecular Structure Analysis
The InChI code for Ethyl 2-bromo-5-(trifluoromethyl)nicotinate is 1S/C9H7BrF3NO2/c1-2-16-8(15)6-3-5(10)4-14-7(6)9(11,12)13/h3-4H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate is a light yellow oil . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate has been utilized in the synthesis of complex heterocyclic compounds. For example, it served as an intermediate in the synthesis of 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones, highlighting its versatility in creating diverse molecular structures (Eichler et al., 1976).
Antibacterial Activity
This compound also plays a role in developing antibacterial agents. It was used as a key intermediate in synthesizing 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli et al., 2008).
Pharmaceutical Applications
In pharmaceutical research, ethyl 2-bromo-5-(trifluoromethyl)nicotinate has been involved in the synthesis of compounds with potential therapeutic applications. For instance, it was used in creating novel nicotinamide derivatives, showing affinity for serotonin and dopamine receptors, indicating its importance in developing drugs targeting these neurotransmitters (Hirokawa et al., 1998).
Pesticidal Research
Interestingly, ethyl nicotinate, a related compound, was found to be a potent attractant for certain insect species, suggesting that derivatives like ethyl 2-bromo-5-(trifluoromethyl)nicotinate might have applications in pest control and agricultural research (Penman et al., 1982).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-bromo-5-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)6-3-5(9(11,12)13)4-14-7(6)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWPFZJLXKCTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-(trifluoromethyl)nicotinate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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